molecular formula C9H13ClF2N2O3S B2555377 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856020-18-2

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2555377
CAS RN: 1856020-18-2
M. Wt: 302.72
InChI Key: SSGIIUFVGKLMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a sulfonyl chloride derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride are still being studied. However, it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been found to have a low toxicity profile, making it a potentially safe compound for use in various research applications.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its potential anti-inflammatory and anti-tumor properties, low toxicity profile, and ease of synthesis. However, its limitations include the lack of understanding of its mechanism of action and its potential interactions with other compounds.

Future Directions

There are several future directions for research on 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. These include further studies on its mechanism of action, its potential therapeutic applications, and its interactions with other compounds. Additionally, research could be conducted to optimize the synthesis method and to develop new derivatives of the compound with improved properties.

Synthesis Methods

The synthesis of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves a multi-step process. The first step involves the reaction of 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole with thionyl chloride to form 5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out at a temperature of 0-5°C for 2-3 hours. The resulting product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has been used in various fields of scientific research. It is commonly used as a reagent in the synthesis of other chemical compounds. It has also been used in the development of new drugs and pharmaceuticals. The compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-(difluoromethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-3-6(2)17-5-7-8(18(10,15)16)4-13-14(7)9(11)12/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGIIUFVGKLMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.